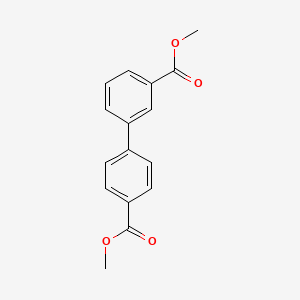

Dimethyl biphenyl-3,4'-dicarboxylate

Description

Contextualization of Biphenyl (B1667301) Dicarboxylates as Fundamental Building Blocks in Organic and Materials Chemistry

Biphenyl dicarboxylates are a class of organic compounds that serve as crucial building blocks, or 'linkers', in the synthesis of more complex molecules and materials. Their rigid biphenyl framework provides thermal and structural stability, while the dicarboxylate functional groups offer versatile points for chemical reactions. Symmetrical derivatives, such as those based on biphenyl-4,4'-dicarboxylic acid, are widely used as monomers for high-performance polymers like polyesters and polyamides, which are valued for their heat resistance and mechanical strength. nih.gov

In the realm of materials science, biphenyl dicarboxylates are instrumental in the construction of metal-organic frameworks (MOFs). acs.org MOFs are porous materials with a crystalline structure composed of metal ions or clusters connected by organic linkers. The geometry and length of the biphenyl dicarboxylate linker directly influence the pore size, surface area, and ultimately, the functional properties of the resulting MOF, which have applications in gas storage, catalysis, and separation. acs.org The ability of the carboxylate groups to coordinate with metal centers in various ways adds to their versatility in creating diverse structural architectures.

Strategic Importance of Dimethyl Biphenyl-3,4'-dicarboxylate within the Biphenyl Derivatives Landscape

The strategic importance of this compound lies in its asymmetry. Unlike its symmetrical counterparts (e.g., the 4,4'- or 3,3'-isomers), the placement of ester groups at the meta (3) and para (4') positions introduces a "kink" in the molecule's geometry. This structural irregularity can disrupt the high crystallinity often seen in polymers made from symmetrical monomers, potentially leading to materials with different properties, such as increased solubility or modified mechanical characteristics.

This asymmetry is particularly relevant in the design of advanced polymers and coordination polymers where precise control over the three-dimensional structure is essential. The distinct electronic and steric environments of the two carboxylate groups could allow for selective chemical modifications or differentiated reactivity, a feature not available in symmetrical isomers. This makes this compound a potentially valuable component for creating functional materials with tailored properties that are difficult to achieve with symmetrical building blocks alone.

Research Trajectory and Unexplored Dimensions of this compound Chemistry

The research trajectory for this compound specifically is not as established as that for its symmetrical isomer, Dimethyl biphenyl-4,4'-dicarboxylate. drugbank.comchemicalbook.com Much of the existing literature focuses on the more readily available symmetrical biphenyls. However, the synthesis of the parent acid, biphenyl-3,4-dicarboxylic acid, through the liquid-phase oxidation of 3,4-dimethylbiphenyl (B1359905) has been reported, providing a viable route to the target diester. osti.gov

The synthesis of unsymmetrical biphenyls, in general, is often achieved through modern cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govresearchgate.net This method, which couples an aryl halide with an aryl boronic acid, is well-suited for creating asymmetrically substituted biaryls and represents a key synthetic strategy for accessing this compound and its derivatives. nih.gov

The unexplored dimensions of this compound's chemistry are vast. There is significant potential for research into its use in:

Polymer Science: Investigating how its incorporation into polyesters or polyamides affects their thermal and mechanical properties compared to those made from symmetrical isomers.

Materials Chemistry: Using it as a linker in the synthesis of novel MOFs or coordination polymers, where its asymmetry could lead to unique network topologies and functionalities. acs.org

Medicinal Chemistry: While some biphenyl derivatives have shown biological activity, the specific potential of this compound remains largely unexplored.

Scope and Academic Relevance of the Comprehensive Review on Dimethyl Bhenyl-3,4'-dicarboxylate

This review aims to consolidate the current knowledge, albeit limited, specifically on this compound. By placing it within the context of the well-understood family of biphenyl dicarboxylates, this article highlights the unique structural features and potential applications arising from its asymmetry. The academic relevance of this review is to underscore the existing research gap and to stimulate further investigation into the synthesis, properties, and applications of this and other unsymmetrical biphenyl derivatives. It serves as a foundational reference for chemists and material scientists interested in designing novel functional materials by moving beyond conventional, symmetrical building blocks.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 55676-76-1 | scbt.com |

| Molecular Formula | C₁₆H₁₄O₄ | scbt.com |

| Molecular Weight | 270.28 g/mol | scbt.com |

| Alternate Name | Methyl 4-[3-(methoxycarbonyl)phenyl]benzoate | scbt.com |

| Predicted Polar Surface Area | 52.6 Ų |

| Predicted Rotatable Bonds | 5 | |

Table 2: Comparison of Related Biphenyl Dicarboxylate Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

|---|---|---|---|---|

| This compound | 55676-76-1 | C₁₆H₁₄O₄ | 270.28 | Asymmetrical (meta, para substitution) |

| Dimethyl biphenyl-4,4'-dicarboxylate | 792-74-5 | C₁₆H₁₄O₄ | 270.28 | Symmetrical (para, para substitution) |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(4-methoxycarbonylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-15(17)12-8-6-11(7-9-12)13-4-3-5-14(10-13)16(18)20-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECHJLDENFZQRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6069038 | |

| Record name | [1,1'-Biphenyl]-3,4'-dicarboxylic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6069038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55676-76-1 | |

| Record name | 3,4′-Dimethyl [1,1′-biphenyl]-3,4′-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55676-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-3,4'-dicarboxylic acid, 3,4'-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055676761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-3,4'-dicarboxylic acid, 3,4'-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-3,4'-dicarboxylic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6069038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl [1,1'-biphenyl]-3,4'-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of Dimethyl Biphenyl 3,4 Dicarboxylate

Esterification Pathways from Biphenyl-3,4'-dicarboxylic Acid: Reaction Kinetics and Esterification Catalysis

The most direct route to Dimethyl biphenyl-3,4'-dicarboxylate is the esterification of its corresponding diacid, Biphenyl-3,4'-dicarboxylic acid. This transformation is typically achieved through Fischer-Speier esterification, an acid-catalyzed reaction involving an excess of methanol (B129727) to drive the equilibrium towards the product diester. masterorganicchemistry.com

The mechanism proceeds through protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, TsOH), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Methanol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester and regenerate the acid catalyst. masterorganicchemistry.com

Kinetic studies of esterification are crucial for process optimization. The reaction is reversible, and its rate is dependent on temperature, catalyst concentration, and the concentration of reactants and products. masterorganicchemistry.comnih.gov For dicarboxylic acids, the reaction can produce a mixture of the monoester and the desired diester. Achieving high selectivity for the diester often requires forcing conditions, such as a large excess of methanol and the continuous removal of water as it is formed. masterorganicchemistry.com

Various catalysts have been explored to improve the efficiency and selectivity of esterification. While mineral acids are common, heterogeneous catalysts like bifunctional alumina (B75360) have been shown to be effective for the selective monomethyl esterification of dicarboxylic acids, a process that relies on a balance of the catalyst's acidic and basic sites. rsc.org For complete diesterification, stronger acidic catalysts are generally preferred. In the synthesis of the related polymer-grade Dimethyl biphenyl-4,4'-dicarboxylate, esterification of the diacid is a key step to produce a monomer with a lower melting point suitable for melt polymerization. acs.org

Convergent Synthesis Approaches: Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura, Negishi) for Biphenyl (B1667301) Core Construction

Convergent strategies construct the biphenyl skeleton by coupling two separate, functionalized benzene (B151609) rings. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for this purpose due to their high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. nobelprize.orgrsc.org

The Suzuki-Miyaura coupling is a prominent method, involving the reaction of an aryl halide with an arylboronic acid (or its ester) in the presence of a palladium(0) catalyst and a base. semanticscholar.orgarabjchem.org For the synthesis of a precursor to this compound, the coupling partners could be a 3-halobenzoate derivative and a 4-(alkoxycarbonyl)phenylboronic acid, or vice-versa. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. mdpi.comyoutube.com

The Negishi coupling provides an alternative, reacting an organozinc compound with an organohalide, also catalyzed by a palladium complex. nobelprize.org Organozinc reagents are known for their high reactivity and selectivity. nobelprize.org This method could involve coupling a (3-methoxycarbonylphenyl)zinc halide with a methyl 4-halobenzoate.

These methods offer high modularity, allowing for the synthesis of a wide array of substituted biphenyls. researchgate.net The choice of catalyst, ligands, base, and solvent is critical for optimizing the reaction yield and minimizing side products. kochi-tech.ac.jp

| Coupling Reaction | Coupling Partner 1 (Electrophile) | Coupling Partner 2 (Nucleophile) | Typical Catalyst | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Halide (e.g., 3-Bromobenzoate) | Arylboronic Acid/Ester (e.g., 4-(Methoxycarbonyl)phenylboronic acid) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | High functional group tolerance; stable and accessible boronic acid reagents. semanticscholar.orgmdpi.com |

| Negishi | Aryl Halide (e.g., Methyl 4-iodobenzoate) | Organozinc Halide (e.g., (3-Methoxycarbonylphenyl)zinc chloride) | Pd(PPh₃)₄, PdCl₂(dppf) | Highly reactive organozinc reagents; often high yields and selectivity. nobelprize.org |

| Stille | Aryl Halide | Organostannane | Pd(PPh₃)₄ | Tolerant of many functional groups, but tin byproducts are toxic. rsc.org |

| Hiyama | Aryl Halide | Organosilane | Pd(OAc)₂ | Low toxicity of silicon byproducts; requires an activating agent (e.g., fluoride). rsc.org |

Regioselective Functionalization of Substituted Biphenyls Leading to this compound Precursors

An alternative to building the biphenyl core is to start with a substituted biphenyl and introduce the carboxyl groups regioselectively. A common strategy is the oxidation of a dimethylbiphenyl precursor. For instance, the liquid-phase oxidation of 3,4'-dimethylbiphenyl (B1265720) (3,4'-DMBP) can yield the target Biphenyl-3,4'-dicarboxylic acid. osti.gov

This oxidation is typically carried out using strong oxidizing agents in the presence of a catalyst. One study investigated the liquid-phase oxidation of 3,4-dimethylbiphenyl (B1359905) using oxygen in acetic acid, catalyzed by a cobalt bromide system. osti.gov The research found that the methyl group at the para-position (4'-position) is oxidized first, followed by the oxidation of the methyl group at the meta-position (3-position) to yield the final dicarboxylic acid product. osti.gov This diacid can then be esterified as described in section 2.1. The synthesis of specific dimethylbiphenyl isomers like 3,4'-DMBP is therefore a critical preceding step, which can itself be achieved through methods like toluene (B28343) hydroalkylation followed by dehydrogenation, although this can produce a mixture of isomers. google.com

| Precursor | Reaction | Catalyst/Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 3,4-Dimethylbiphenyl | Liquid-phase air oxidation | Cobalt bromide in acetic acid | Biphenyl-3,4'-dicarboxylic acid | osti.gov |

| 4,4'-Dimethylbiphenyl (B165725) | Homogeneous catalytic oxidation (Mid-Century process) | Co/Mn/Br catalyst | 4,4'-Biphenyldicarboxylic acid | acs.org |

Alternative and Sustainable Synthetic Routes to this compound: Green Chemistry Perspectives

In line with the principles of green chemistry, significant research has focused on developing sustainable routes to biphenyl dicarboxylates from renewable feedstocks. One prominent pathway begins with biomass-derived furfural. researchgate.net Furfural is hydrogenated to 2-methylfuran (B129897) (MF), which then undergoes palladium-catalyzed oxidative coupling to form 5,5′-dimethyl-2,2′-bifuran (DMBF). researchgate.net This intermediate can then undergo a tandem Diels-Alder reaction with ethylene (B1197577) (which can be sourced from bio-ethanol) followed by dehydration to selectively produce 4,4'-dimethylbiphenyl (4,4'-DMBP). researchgate.netacs.org This renewable DMBP can then be oxidized and esterified to produce the corresponding diester. acs.org

This bio-based route offers a significant reduction in greenhouse gas emissions compared to traditional petroleum-based syntheses. researchgate.netresearchgate.net Other green approaches include performing Suzuki-Miyaura couplings in water using water-soluble catalysts, which eliminates the need for volatile organic solvents. researchgate.net Furthermore, lignin, a major component of biomass, can be depolymerized to yield aromatic chemicals like vanillic acid and 4-hydroxybenzoic acid, which can serve as precursors for biaryl dicarboxylates via reductive coupling reactions. protocols.io

Comparative Analysis of Synthetic Yields, Selectivities, and Environmental Impact of this compound Production

The different synthetic methodologies for producing biphenyl dicarboxylates vary significantly in terms of yield, cost, and environmental footprint. Palladium-catalyzed cross-coupling reactions generally offer high yields and selectivity but can be expensive due to the cost of the catalyst and ligands. nobelprize.org

A comparative techno-economic and life-cycle assessment has been performed for the production of the related 4,4'-dimethylbiphenyl (DMBP) via a conventional toluene-based route versus a renewable furfural-based route. researchgate.net The analysis revealed that while the minimum selling price of the furfural-based product was higher, its production resulted in significantly lower greenhouse gas emissions. researchgate.netresearchgate.net

| Parameter | Toluene-Based Route | Furfural-Based Route |

|---|---|---|

| Feedstock | Toluene (Petroleum-derived) | Furfural (Biomass-derived) |

| Minimum Selling Price | $2488 / tonne | $3044 / tonne |

| Greenhouse Gas Emissions (Cradle-to-gate) | 8.28 kg CO₂ equiv/kg DMBP | 5.00 kg CO₂ equiv/kg DMBP |

| Data sourced from a techno-economic and life-cycle assessment. researchgate.net |

The oxidation of dimethylbiphenyl precursors is a high-yielding step, with purities of the resulting diacid reaching over 98%. acs.org Subsequent esterification is also typically efficient. The choice of the optimal synthetic route ultimately depends on a balance of economic feasibility, desired product purity, and environmental impact considerations.

Advanced Reactivity and Derivatization Chemistry of Dimethyl Biphenyl 3,4 Dicarboxylate

Nucleophilic Acyl Substitution Reactions at the Ester Functionalities of Dimethyl Biphenyl-3,4'-dicarboxylate

The ester groups of this compound are primary sites for nucleophilic acyl substitution, a class of reactions fundamental to the modification of carboxylic acid derivatives. These transformations proceed through a tetrahedral intermediate and are influenced by the nature of the attacking nucleophile, the solvent, and the catalyst employed.

Hydrolysis to Biphenyl-3,4'-dicarboxylic Acid and Ester Hydrolysis Kinetics

The hydrolysis of this compound to its corresponding dicarboxylic acid, Biphenyl-3,4'-dicarboxylic acid, is a critical transformation, often serving as the initial step in the synthesis of more complex derivatives such as polyesters and polyamides. This reaction can be catalyzed by either acid or base.

Under basic conditions, the hydrolysis, often termed saponification, is irreversible due to the formation of the carboxylate salt. The kinetics of alkaline hydrolysis of esters are typically second-order, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org The rate of hydrolysis is influenced by electronic and steric effects of the substituents on the aromatic rings. Electron-withdrawing groups on the biphenyl (B1667301) core would be expected to increase the electrophilicity of the carbonyl carbons, thereby accelerating the rate of nucleophilic attack by the hydroxide ion. chemrxiv.org Conversely, electron-donating groups would decrease the reaction rate.

A related synthetic route to Biphenyl-3,4'-dicarboxylic acid involves the liquid-phase oxidation of 3,4'-dimethylbiphenyl (B1265720) in acetic acid, utilizing a cobalt bromide catalyst. osti.gov This process highlights an alternative pathway to the diacid, which is a key precursor for various polymers and specialty chemicals.

Table 1: General Parameters Influencing Ester Hydrolysis Kinetics

| Parameter | Effect on Reaction Rate | Rationale |

| Temperature | Increases | Provides molecules with sufficient activation energy to react. |

| pH (Base-catalyzed) | Increases with increasing pH | Higher concentration of hydroxide ions (nucleophile). |

| pH (Acid-catalyzed) | Increases with decreasing pH | Protonation of the carbonyl oxygen increases electrophilicity. |

| Steric Hindrance | Decreases | Bulky groups near the ester functionality hinder nucleophilic attack. |

| Electronic Effects | Electron-withdrawing groups increase the rate | Increases the partial positive charge on the carbonyl carbon. |

Transesterification Processes with Alcohol Substitution

Transesterification, the conversion of one ester to another by reaction with an alcohol, is a versatile method for modifying the properties of this compound. This equilibrium-driven process is typically catalyzed by acids, bases, or organometallic compounds. Titanium-based catalysts, such as titanium(IV) isopropoxide, are particularly effective for the transesterification of aromatic esters and can be facilitated by microwave heating to reduce reaction times. nih.govmdpi.comdntb.gov.ua

The reaction involves the nucleophilic attack of an alcohol on one of the ester carbonyl groups, leading to a tetrahedral intermediate. Subsequent elimination of methanol (B129727) yields the new ester. The equilibrium can be shifted towards the product by using a large excess of the reactant alcohol or by removing the methanol as it is formed. This method allows for the introduction of a wide variety of alcoholic moieties, leading to derivatives with tailored solubility, thermal, and optical properties.

Amidations and Reductive Amidation for Amide Formation

The conversion of the ester functionalities of this compound into amides opens up pathways to polyamides and other nitrogen-containing functional materials. Direct amidation of esters with amines is generally a slow process and often requires harsh conditions or the use of specialized catalysts.

One effective method for the direct amidation of carboxylic acids, which can be obtained from the hydrolysis of the dimethyl ester, involves the use of trimethylaluminium. This reagent facilitates the reaction between a carboxylic acid and an amine to form the corresponding amide in good yields. organic-chemistry.org

Reductive amination offers an alternative route to amines from carboxylic acids or their ester derivatives. This two-step, one-pot process typically involves an initial amidation followed by reduction of the resulting amide. rsc.org A variety of reducing agents can be employed, with silanes in the presence of a suitable catalyst being a common choice. This method allows for the synthesis of both secondary and tertiary amines, depending on the nature of the starting amine.

Reduction Chemistry of this compound: Pathways to Diols and Other Reduced Species

The reduction of the ester groups in this compound provides access to the corresponding diol, Biphenyl-3,4'-dimethanol. This diol is a valuable building block for the synthesis of polyesters, polyurethanes, and other polymers.

A powerful and commonly used reducing agent for the conversion of esters to primary alcohols is lithium aluminum hydride (LiAlH₄). numberanalytics.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the carbonyl carbon of the ester. This is followed by the elimination of a methoxide-aluminum species to form an aldehyde intermediate, which is then rapidly reduced by another equivalent of LiAlH₄ to the primary alcohol. A final aqueous workup is required to protonate the resulting alkoxides and to decompose the aluminum salts. Due to the high reactivity of LiAlH₄, this reduction is generally not selective and will reduce both ester groups.

Electrophilic and Nucleophilic Aromatic Substitution on the Biphenyl Core of this compound: Regioselectivity and Reaction Mechanisms

The biphenyl core of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, allowing for further functionalization of the aromatic rings. The regioselectivity of these reactions is dictated by the directing effects of the existing methoxycarbonyl groups and the interplay of electronic and steric factors.

The methoxycarbonyl group (-COOCH₃) is a deactivating, meta-directing group for electrophilic aromatic substitution. This is due to its electron-withdrawing nature, which destabilizes the positively charged intermediate (the sigma complex or arenium ion) formed during the reaction. minia.edu.eg The deactivating effect is exerted through both inductive withdrawal and resonance.

In this compound, one ring is substituted at the 3-position and the other at the 4'-position. For electrophilic attack on the ring with the 3-substituted ester, the incoming electrophile would be directed to the positions meta to the ester group, which are the 2, 4, and 6 positions. However, the other phenyl ring also influences the reactivity. The biphenyl system as a whole is generally more reactive than benzene (B151609), with the para positions being the most activated. youtube.com Therefore, predicting the precise regioselectivity of an electrophilic substitution on this unsymmetrical biphenyl derivative is complex and would likely result in a mixture of products. For example, in the nitration of biphenyl derivatives with electron-withdrawing groups, the position of the incoming nitro group is influenced by both the substituent and the other aromatic ring. A study on the nitration of dimethyl 2-nitrobiphenyl-4,4′-dicarboxylate provides insight into the directing effects in a substituted biphenyl system. nih.gov

Nucleophilic aromatic substitution (SNA) on the biphenyl core is less common and generally requires the presence of strong electron-withdrawing groups ortho or para to a good leaving group (such as a halide). libretexts.org In the absence of such activating groups and a suitable leaving group, the biphenyl rings of this compound are not expected to be highly reactive towards nucleophiles under standard conditions.

Organometallic Reactivity and Further Functionalization of this compound Derivatives

The introduction of halogen atoms onto the biphenyl core of this compound opens up a vast array of possibilities for further functionalization through organometallic cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Heck reactions are powerful tools for the formation of new carbon-carbon bonds.

For instance, if a bromine or iodine atom were introduced onto one of the aromatic rings via electrophilic halogenation, this derivative could then participate in a Suzuki-Miyaura coupling reaction with a boronic acid or boronate ester. rsc.orgresearchgate.net This would allow for the attachment of a wide range of aryl, heteroaryl, or alkyl groups to the biphenyl scaffold. The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide variety of functional groups, making it an ideal method for the late-stage functionalization of complex molecules.

Similarly, a halogenated derivative of this compound could be used as a substrate in the Heck reaction, which couples an aryl halide with an alkene. minia.edu.egorganic-chemistry.orgnih.gov This reaction provides a direct method for the vinylation of the biphenyl core, leading to the formation of stilbene-like structures. The Heck reaction is typically catalyzed by a palladium(0) species and requires a base.

These organometallic transformations significantly expand the synthetic utility of this compound, enabling the construction of highly elaborate and functionalized biphenyl structures.

Radical Reactions and Photochemical Transformations Involving this compound

The biphenyl scaffold, adorned with two electron-withdrawing carboxylate groups, presents a unique electronic landscape for radical and photochemical reactions. The reactivity of this compound in such transformations is governed by the interplay between the two aromatic rings, the nature of the ester functionalities, and the substitution pattern. While specific literature on the radical and photochemical reactions of this compound is sparse, a comprehensive understanding of its potential reactivity can be extrapolated from studies on analogous biphenyl derivatives, aromatic esters, and related stilbenoid systems.

Intramolecular radical cyclization represents a powerful tool for the synthesis of polycyclic aromatic hydrocarbons. In the context of this compound, the generation of a radical at a suitable position could initiate a cyclization cascade to furnish fluorenone or phenanthrene (B1679779) derivatives.

One plausible pathway involves the generation of an aryl radical from a precursor, such as a diazonium salt, in a Pschorr-type cyclization. organicreactions.orgwikipedia.org For instance, if a derivative of this compound bearing an amino group at the 2-position were converted to its corresponding diazonium salt, it could undergo a radical-mediated intramolecular cyclization. The aryl radical formed upon loss of nitrogen, catalyzed by copper, would be poised to attack the adjacent phenyl ring, leading to a new six-membered ring and, after rearomatization, a phenanthrene derivative. wikipedia.org

The following table outlines a hypothetical Pschorr cyclization of a 2-amino derivative of this compound, with predicted conditions and products based on established methodologies.

| Reactant | Reagents and Conditions | Hypothetical Product | Predicted Yield Range |

| Dimethyl 2-amino-biphenyl-3,4'-dicarboxylate | 1. NaNO₂, HCl, 0-5 °C2. Cu powder, heat | Dimethyl phenanthrene-9,10-dicarboxylate | 40-60% |

This table presents a hypothetical reaction based on known Pschorr cyclization conditions. organicreactions.orgwikipedia.org Yields are estimates based on similar transformations.

Furthermore, radical cyclization can be initiated from the ester functionalities themselves. Under specific photoredox conditions, carboxylic acids and their esters can be activated to form acyl radicals. While this is more commonly an intermolecular process, an intramolecular variant could be envisioned where an acyl radical generated at the 3-position attacks the 2'-position of the other ring, although this 7-membered ring closure would be less kinetically favored than a 6-membered ring closure.

The extended π-system of the biphenyl core makes this compound a candidate for various photochemical transformations, most notably photocyclization and photoisomerization.

Photocyclization to Phenanthrene Derivatives:

The most anticipated photochemical reaction of a biphenyl system that can adopt a stilbene-like conformation is the oxidative photocyclization to a phenanthrene. d-nb.infonih.govorganicreactions.org This reaction, often referred to as the Mallory reaction, proceeds via the cis-isomer of a stilbene (B7821643) or a related 1,2-diarylethene. For this compound, rotation around the central carbon-carbon single bond allows the molecule to adopt a conformation where the two phenyl rings are in a cis-stilbene-like arrangement.

Upon irradiation with ultraviolet light, an excited singlet state is formed, which can undergo a conrotatory electrocyclization to form a dihydrophenanthrene intermediate. organicreactions.org In the presence of an oxidizing agent, such as iodine or oxygen, this intermediate is aromatized to the corresponding phenanthrene derivative. nih.gov The presence of the two electron-withdrawing methoxycarbonyl groups is expected to influence the quantum yield and the rate of the reaction.

The table below summarizes the expected conditions and outcome for the photocyclization of this compound based on analogous stilbene cyclizations. d-nb.inforesearchgate.net

| Reactant | Irradiation Source | Oxidant | Solvent | Expected Product | Anticipated Yield Range |

| This compound | High-pressure mercury lamp (≥254 nm) | Iodine (catalytic) | Toluene (B28343) or Cyclohexane | Dimethyl phenanthrene-1,10-dicarboxylate | 60-80% |

This table is based on established protocols for the photocyclization of stilbene derivatives. d-nb.inforesearchgate.net The product nomenclature reflects the cyclization between the 2 and 2' positions of the biphenyl rings. Yields are estimates.

Potential Photoisomerization and Cycloadditions:

While less common for simple biphenyls, photochemical isomerization is a possibility, particularly if the ester groups were to be further functionalized with olefinic moieties. In such cases, E/Z isomerization around the double bonds could be induced by light. beilstein-journals.org

Photochemical [2+2] cycloadditions are also a hallmark of unsaturated systems. acs.org While an intramolecular [2+2] cycloaddition within this compound itself is structurally improbable, intermolecular cycloadditions with suitable alkenes could potentially occur at one of the aromatic rings, although this is generally less efficient than with more activated systems like enones. The reaction would likely require sensitization and would compete with the more favorable photocyclization pathway.

Sophisticated Spectroscopic and Structural Elucidation of Dimethyl Biphenyl 3,4 Dicarboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis and Isomer Differentiation of Dimethyl Biphenyl-3,4'-dicarboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR would provide critical information regarding the electronic environment of each proton and carbon atom, respectively.

Isomer Differentiation: The substitution pattern of the ester groups on the biphenyl (B1667301) core is the primary determinant of the NMR spectrum's appearance. The asymmetry of the 3,4'-isomer would result in a unique and complex set of signals for the aromatic protons, distinct from the more symmetric 4,4'- and 3,3'-isomers.

¹H NMR: In this compound, all eight aromatic protons would be chemically non-equivalent, leading to a complex multiplet region, likely between δ 7.0 and 8.5 ppm. The proton at the 2-position, ortho to the ester group on the first ring, and the proton at the 2'-position on the second ring would likely show the most significant downfield shifts due to the deshielding effect of the adjacent carbonyl. In contrast, the highly symmetric Dimethyl biphenyl-4,4'-dicarboxylate exhibits a much simpler spectrum, typically showing only two doublets for the aromatic protons. aceschem.com The two methyl ester groups in the 3,4'-isomer would appear as two distinct singlets, likely around δ 3.9 ppm, whereas the 4,4'-isomer would show a single signal for its two equivalent methyl groups. aceschem.com

¹³C NMR: Similarly, the ¹³C NMR spectrum of the 3,4'-isomer would display 14 distinct signals (12 for the aromatic carbons and 2 for the carbonyl carbons), plus the signals for the two different methoxy (B1213986) carbons. This contrasts with the 4,4'-isomer, which shows only 7 signals due to its symmetry (4 for the aromatic carbons, 1 for the carbonyl, 1 for the ipso-carbon, and 1 for the methoxy carbon). aceschem.com

Conformational Analysis: The dihedral angle between the two phenyl rings is a key conformational feature of biphenyls. This can be investigated using two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space interactions between protons. For this compound, cross-peaks between protons on different rings (specifically the ortho-protons H-2/H-6 and H-2'/H-6') would indicate their spatial proximity, allowing for an estimation of the torsional angle. The intensity of these cross-peaks is related to the distance between the protons, providing insight into the preferred conformation in solution.

Predicted and Comparative NMR Data Interactive Table:

| Isomer | Predicted/Observed ¹H NMR Aromatic Signals | Predicted/Observed ¹H NMR Methyl Signals | Predicted/Observed ¹³C NMR Aromatic/Carbonyl Signals |

|---|---|---|---|

| This compound | 8 distinct signals (complex multiplets) | 2 distinct singlets | 14 distinct signals |

| Dimethyl biphenyl-4,4'-dicarboxylate | 2 doublets (4H each) at ~δ 8.13 and 7.69 ppm aceschem.com | 1 singlet (6H) at ~δ 3.95 ppm aceschem.com | 7 signals at ~δ 167.1, 144.6, 130.5, 130.0, 127.5, 52.5 ppm aceschem.com |

Single-Crystal X-Ray Diffraction Analysis for Solid-State Molecular Architecture and Supramolecular Packing of this compound

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and torsional angles.

While a crystal structure for this compound is not available in the searched literature, analysis of the closely related Dimethyl biphenyl-4,4'-dicarboxylate provides significant insight into the expected solid-state architecture. nih.govresearchgate.net The crystal structure of the 4,4'-isomer reveals an essentially planar molecule, with the complete molecule generated by an inversion center. nih.gov The dihedral angle between the phenyl rings is fixed by symmetry in some crystalline forms. nih.gov However, polymorphism is known for biphenyl derivatives, where different crystal packing can lead to different dihedral angles. nih.gov

Comparative Crystallographic Data for Dimethyl biphenyl-4,4'-dicarboxylate nih.govresearchgate.net Interactive Table:

| Parameter | Value for Dimethyl biphenyl-4,4'-dicarboxylate |

|---|---|

| Crystal System | Orthorhombic nih.govresearchgate.net |

| Space Group | Pbca nih.govresearchgate.net |

| a (Å) | 7.1358 (9) nih.gov |

| b (Å) | 5.9752 (8) nih.gov |

| c (Å) | 29.709 (4) nih.gov |

| V (ų) | 1266.7 (3) nih.gov |

| Z | 4 nih.gov |

| Dihedral Angle (Ring-Ring) | Planar by symmetry in this form nih.gov |

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Probing Intermolecular Interactions and Functional Group Dynamics within this compound

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of a molecule. The spectra are sensitive to molecular structure, symmetry, and intermolecular interactions.

For this compound, the most characteristic vibrations would be associated with the ester groups and the biphenyl backbone.

C=O Stretching: A strong, prominent band corresponding to the carbonyl (C=O) stretch of the ester groups is expected in the FT-IR spectrum, typically in the range of 1715-1730 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring. The asymmetry of the 3,4'-isomer might lead to a broadening or splitting of this band compared to the sharp, single C=O band expected for the symmetric 4,4'-isomer.

C-O Stretching: The C-O stretching vibrations of the ester functionality would appear in the 1300-1100 cm⁻¹ region.

Aromatic C=C Stretching: The aromatic ring C=C stretching vibrations would be observed in the 1620-1450 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching bands would appear above 3000 cm⁻¹, while the methyl C-H stretching from the ester groups would be just below 3000 cm⁻¹. Aromatic C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern, would be found in the 900-690 cm⁻¹ region and could help confirm the 3,4'-substitution.

In Raman spectroscopy, the non-polar aromatic C=C stretching and the biphenyl C-C inter-ring stretching vibrations are often more intense than in the FT-IR spectrum. The position of the inter-ring stretching mode can provide information about the dihedral angle and the degree of conjugation between the rings.

Expected Key Vibrational Frequencies (cm⁻¹) Interactive Table:

| Vibrational Mode | Expected FT-IR Region | Expected Raman Region | Comments |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium to weak intensity |

| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 | From methyl ester groups |

| Ester C=O Stretch | 1730-1715 | 1730-1715 | Very strong in IR, potentially split |

| Aromatic C=C Stretch | 1620-1450 | 1620-1450 | Multiple bands, strong in Raman |

| Ester C-O Stretch | 1300-1100 | 1300-1100 | Strong intensity |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Derivatives of this compound (if applicable)

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to study chiral molecules. Biphenyls can exhibit a type of chirality known as atropisomerism if rotation around the single bond connecting the two rings is restricted, typically by bulky ortho substituents, and if the substitution pattern on each ring is asymmetric.

This compound itself is achiral as there are no bulky groups at the ortho positions (2, 6, 2', 6') to prevent free rotation around the C-C single bond. Therefore, it would not show a CD or ORD spectrum.

However, if chiral substituents were introduced to the molecule, or if bulky groups were added at the ortho positions to create stable atropisomers, then the resulting derivatives would be chiral. For such hypothetical chiral derivatives, CD and ORD spectroscopy would be invaluable. The Cotton effects observed in the spectra would correspond to the electronic transitions of the biphenyl chromophore and could be used to determine the absolute configuration (R or S) of the atropisomer by comparing experimental spectra with theoretical calculations or with spectra of related compounds. Based on the available literature, no chiral derivatives of this compound have been reported, making this section not currently applicable. nih.govresearchgate.netquora.com

Mass Spectrometry (MS/MS, High-Resolution MS) for Elucidating Fragmentation Pathways and Complex Mixture Analysis of this compound and its Reactants

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental formula of a compound and for gaining structural information through analysis of its fragmentation patterns.

High-Resolution MS (HRMS): For this compound (C₁₆H₁₄O₄), HRMS would confirm its molecular weight with high precision (calculated monoisotopic mass: 270.0892 Da). This is crucial for distinguishing it from other compounds with the same nominal mass. A certificate of analysis for the related 4,4'-isomer shows the protonated molecule [M+H]⁺ at m/z 271.0, consistent with the expected molecular weight. caymanchem.com

MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) of the molecular ion (m/z 270) or the protonated molecule ([M+H]⁺ at m/z 271) would reveal characteristic fragmentation pathways. For dicarboxylic acid esters, common fragmentation patterns involve the loss of the ester groups. nih.govnih.gov

Expected fragmentation pathways for this compound would include:

Loss of a methoxy radical (•OCH₃): [M]⁺• → [M - 31]⁺ (m/z 239)

Loss of a methoxycarbonyl radical (•COOCH₃): [M]⁺• → [M - 59]⁺ (m/z 211)

Sequential losses: Loss of one methoxy radical followed by the loss of carbon monoxide (CO) from the other ester group: [M - 31]⁺ → [M - 31 - 28]⁺ (m/z 211).

Cleavage of both ester groups: Leading to smaller, stable aromatic fragment ions.

The fragmentation pattern would be subtly different from the 4,4'-isomer due to the different electronic influences of the meta- versus para-substituted ester groups, although the major fragments corresponding to the loss of ester functionalities would likely be present in both. Analysis of the mass spectrum of Dimethyl biphenyl-4,4'-dicarboxylate shows key fragments at m/z 270, 239, and 152, corresponding to the molecular ion, loss of a methoxy radical, and the biphenyl core, respectively. nih.govnist.gov

Predicted Fragmentation of this compound (EI-MS) Interactive Table:

| m/z | Proposed Fragment | Comments |

|---|---|---|

| 270 | [C₁₆H₁₄O₄]⁺• | Molecular Ion |

| 239 | [M - •OCH₃]⁺ | Loss of a methoxy radical |

| 211 | [M - •COOCH₃]⁺ | Loss of a methoxycarbonyl radical |

| 182 | [M - 2x COOCH₃ + 2H]⁺• | Biphenyl core (after rearrangement) |

Computational and Theoretical Investigations on Dimethyl Biphenyl 3,4 Dicarboxylate

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure, Molecular Orbitals, and Energetics of Dimethyl Biphenyl-3,4'-dicarboxylate

For biphenyl (B1667301) derivatives, the electronic structure is heavily influenced by the dihedral angle between the two phenyl rings and the nature of the substituents. rsc.orgnih.gov In this compound, the electron-withdrawing carboxylate groups significantly impact the electron distribution across the biphenyl system.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transition properties. In a related compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, DFT calculations showed that the electron density in the HOMO is primarily located on the biphenyl rings. nih.gov A similar distribution is expected for this compound. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a larger gap suggests higher stability. For instance, the calculated HOMO-LUMO gap for 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid was found to be 4.3337 eV. nih.gov

Table 1: Representative Calculated Electronic Properties of a Substituted Biphenyl Carboxylic Acid

| Property | Value | Reference |

| HOMO-LUMO Energy Gap | 4.3337 eV | nih.gov |

| Electron Density Location (HOMO) | Primarily on biphenyl rings | nih.gov |

Note: Data is for 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid as a representative model due to the lack of specific published data for this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions of this compound

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions with the surrounding environment, such as solvents. researchgate.netrsc.org For aromatic esters like this compound, MD simulations can reveal how the molecule behaves in solution over time, including its conformational changes and interactions with solvent molecules. acs.org

The choice of solvent can significantly influence the conformation and reactivity of a molecule. frontiersin.org In polar solvents, the ester groups of this compound are likely to engage in dipole-dipole interactions, which can affect the rotational dynamics around the central C-C bond. MD studies on similar aromatic molecules have shown that they can be solubilized within the hydrophobic core or at the interface of micelles, depending on their polarity. rsc.org

MD simulations can also be used to understand the solvation sphere around the molecule. frontiersin.org For this compound, the arrangement of solvent molecules around the ester groups and the aromatic rings would be of particular interest, as this can impact its reactivity and accessibility for further chemical modifications.

Prediction of Reactivity, Reaction Mechanisms, and Transition States involving this compound

Computational chemistry provides powerful tools for predicting the reactivity of molecules and elucidating reaction mechanisms. nih.gov For biphenyl derivatives, DFT calculations can be used to model various reactions, such as electrophilic substitution or cross-coupling reactions. rsc.orgnih.gov The molecular electrostatic potential (MEP) is a valuable descriptor for predicting where a molecule is susceptible to electrophilic or nucleophilic attack. nih.gov For this compound, the regions around the oxygen atoms of the carboxylate groups would exhibit negative potential, making them likely sites for interaction with electrophiles, while the aromatic rings would have regions of varying potential depending on the influence of the substituents.

The mechanism of reactions, such as the Suzuki-Miyaura coupling used to synthesize many biphenyl derivatives, can be investigated by locating the transition states and calculating their energies. nih.gov This provides insight into the reaction kinetics and the factors that control selectivity. For instance, in the functionalization of biphenyls, computational studies have been used to understand how ligands can direct reactions to specific positions, such as the meta-position. nih.govescholarship.org Such studies could be applied to predict the outcomes of further derivatization of this compound.

In Silico Design and Screening of this compound Derivatives with Targeted Properties

In silico design and screening are becoming increasingly important in materials science and drug discovery for identifying new molecules with desired properties without the need for extensive synthesis and testing. acs.orgcolab.ws This approach involves generating a virtual library of derivatives and then using computational methods to predict their properties. colab.ws

For this compound, derivatives could be designed by modifying the substituent groups on the biphenyl rings. For example, introducing different functional groups could tune the electronic properties for applications in organic electronics or alter the biological activity for pharmaceutical purposes. acs.orgacs.org

The screening process can involve a tiered approach. Initially, a large number of virtual derivatives can be rapidly assessed using less computationally expensive methods. colab.ws Promising candidates can then be subjected to more accurate, but time-consuming, calculations like DFT to refine the predictions of their properties, such as HOMO-LUMO gaps, absorption spectra, and binding affinities to biological targets. nih.govcolab.ws This rational design process can significantly accelerate the discovery of new functional materials based on the this compound scaffold.

Advanced Applications and Research Horizons of Dimethyl Biphenyl 3,4 Dicarboxylate in Chemical Science

Dimethyl Biphenyl-3,4'-dicarboxylate as a Monomer in High-Performance Polymer Synthesis (e.g., Polyesters, Polyimides, Liquid Crystalline Polymers)

This compound serves as a crucial precursor to biphenyl-3,4'-dicarboxylic acid, a monomer valued for its ability to impart desirable properties to high-performance polymers. The rigid, aromatic biphenyl (B1667301) unit is a cornerstone for creating materials with high thermal stability, mechanical strength, and specific liquid crystalline properties. google.com The asymmetrical substitution pattern of the 3,4'-isomer introduces a kink in the polymer chain, which can disrupt packing, enhance solubility, and modify the crystalline behavior compared to its symmetric 4,4'- counterpart. sigmaaldrich.comsigmaaldrich.com

In the synthesis of polyesters , the diacid form of the compound can be co-polymerized with various diols. The incorporation of this biphenyl moiety into polyester (B1180765) backbones, such as in modified polyethylene (B3416737) terephthalate (B1205515) (PET), can significantly elevate the glass transition temperature (Tg), stiffness, and tensile strength of the resulting material. google.com This makes it a valuable component for producing engineering plastics and films with superior heat resistance. google.com

For polyimides , a class of polymers known for their exceptional thermal and chemical resistance, biphenyl-tetracarboxylic dianhydrides are key building blocks. researchgate.netscilit.com While not a dianhydride itself, biphenyl-3,4'-dicarboxylic acid (derived from the dimethyl ester) is a structural analogue used in synthesizing poly(ester imide)s. researchgate.net These polymers combine the advantageous properties of both polyesters and polyimides. Research on related structures has shown that the conformational differences in the biphenyl core are critical in determining the final properties and whether the polymer will exhibit liquid crystalline behavior. researchgate.net

The development of Liquid Crystalline Polymers (LCPs) also benefits from the rigid-rod nature of the biphenyl unit. google.comscilit.com Polyimides and poly(ester imide)s derived from biphenyl-based anhydrides and acids can form thermotropic liquid crystalline phases. researchgate.netscilit.com The specific geometry of the 3,4'-isomer influences the mesogenic behavior, contributing to the formation of ordered phases like nematic or smectic structures upon melting. researchgate.net Soluble polyimides derived from asymmetric monomers have been developed for applications such as alignment layers in liquid crystal displays (LCDs). researchgate.net

Table 1: Potential Polymer Properties with Biphenyl-3,4'-dicarboxylate Incorporation This table is illustrative, based on properties imparted by analogous biphenyl monomers.

| Polymer Class | Incorporated Monomer (from Dimethyl ester) | Expected Property Enhancements | Potential Applications |

|---|---|---|---|

| Polyesters | Biphenyl-3,4'-dicarboxylic acid | Increased Glass Transition Temp (Tg), Higher Tensile Strength & Modulus | High-performance films, Engineering plastics google.com |

| Polyimides | Biphenyl-3,4'-dicarboxylic acid | Excellent Thermal Stability, Chemical Resistance, Modified Solubility | Aerospace components, Flexible electronics researchgate.netresearchgate.net |

Precursor in the Rational Design and Synthesis of Ligands for Homogeneous and Heterogeneous Catalysis

This compound is a valuable starting material for the synthesis of specialized ligands used in catalysis. Its ester functional groups can be readily hydrolyzed to carboxylic acids or otherwise modified, while the biphenyl backbone provides a rigid and tunable scaffold. The inherent asymmetry of the 3,4'-substitution pattern is particularly advantageous for developing chiral ligands, which are essential for asymmetric synthesis—a field dedicated to creating single-enantiomer products. nih.gov

Research has demonstrated the development of diverse, axially chiral biphenyl ligands from precursors like dimethyl 6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-dicarboxylate. nih.gov A similar synthetic strategy can be applied to the 3,4'-isomer. The process often involves chemical modifications to create diols, phosphoramidites, or other coordinating groups. These tailored ligands can then be complexed with transition metals (e.g., palladium, rhodium, copper) to form catalysts for a variety of asymmetric reactions, including additions of organometallic reagents to aldehydes and cycloadditions. nih.gov

Table 2: Representative Catalytic Applications with Biphenyl-Derived Ligands

| Catalyst Type | Ligand/Linker Origin | Metal Center | Example Reaction | Reference |

|---|---|---|---|---|

| Asymmetric Homogeneous Catalyst | Axially Chiral Biphenyldiol | Zinc | Diethylzinc addition to aldehydes | nih.gov |

| Asymmetric Homogeneous Catalyst | Chiral Phosphoramidite | Palladium | [3+2] Cycloaddition | nih.gov |

Building Block for Supramolecular Assemblies, Coordination Polymers, and Metal-Organic Frameworks (MOFs)

This compound, after hydrolysis to its corresponding dicarboxylic acid (biphenyl-3,4'-dicarboxylic acid), becomes a prime building block for constructing a vast array of supramolecular architectures. The two carboxylate groups can coordinate to metal ions, while the biphenyl core acts as a rigid spacer or "linker." The field of coordination polymers (CPs) and their porous subclass, Metal-Organic Frameworks (MOFs), heavily relies on such multicarboxylate aromatic linkers. acs.orgresearchgate.net

The choice of linker is fundamental to the resulting structure and properties of the framework. Biphenyl-dicarboxylate linkers are known to be stable under the hydrothermal or solvothermal conditions often used for CP and MOF synthesis. acs.orgnih.gov The ability of the two phenyl rings to rotate relative to each other allows the linker to adapt to the preferred coordination geometries of different metal ions. nih.gov This flexibility, combined with the various possible coordination modes of the carboxylate groups, leads to an immense structural diversity, ranging from simple molecular dimers to one-, two-, and three-dimensional networks. acs.orgnih.gov

Using the asymmetric biphenyl-3,4'-dicarboxylic acid as a linker introduces a lower symmetry compared to the more commonly used 4,4'- and 3,5-isomers. This asymmetry can be exploited to construct non-centrosymmetric frameworks, which are of great interest for applications in nonlinear optics and ferroelectricity. The resulting MOFs and CPs can possess tailored pore environments and functionalities for applications in gas storage and separation, sensing, and heterogeneous catalysis. acs.org

Integration of this compound into Advanced Materials for Optoelectronic or Dielectric Applications (focus on role as component)

The integration of this compound into advanced materials is primarily achieved by using it as a precursor for polymers and molecular components that possess specific optoelectronic or dielectric properties. The biphenyl core is a key structural motif in many liquid crystals and high-performance polymers used in electronics. google.com

As a component of liquid crystalline polymers, the rigid biphenyl structure derived from the dicarboxylate is essential for forming the mesophases required for display technologies. google.comresearchgate.net These materials combine the properties of ordered crystals and fluid liquids, allowing their molecular orientation to be controlled by an electric field. Polyimides containing such biphenyl units are used as alignment layers in liquid crystal displays (LCDs) to ensure uniform orientation of the liquid crystal molecules. researchgate.net

In dielectric applications, polymers incorporating the biphenyl-3,4'-dicarboxylate moiety can offer a combination of low dielectric constant, low dielectric loss, and high thermal stability. These properties are critical for insulating materials used in microelectronics, such as in printed circuit boards and as interlayer dielectrics in integrated circuits, where they prevent signal crosstalk and ensure device reliability at high operating temperatures. The specific 3,4'-substitution can influence the polymer's morphology and free volume, allowing for the fine-tuning of its dielectric properties.

Furthermore, the biphenyl-dicarboxylate structure is a core component in the synthesis of luminophores. nsf.gov By incorporating this unit into larger conjugated systems, materials with specific fluorescence or phosphorescence characteristics can be designed for use in organic light-emitting diodes (OLEDs) and sensors.

Role in the Synthesis of Specialty Organic Chemicals and Pharmaceutical Intermediates (excluding any clinical/dosage info)

This compound is a versatile intermediate in the synthesis of more complex organic molecules. Its structure can be systematically modified through various organic reactions to produce a wide range of specialty chemicals. The parent biphenyl-3,4-dicarboxylic acid can be synthesized via the liquid-phase oxidation of 3,4-dimethylbiphenyl (B1359905), providing a direct route to this asymmetrical scaffold. osti.gov

The two ester groups can be differentiated chemically or hydrolyzed to the diacid, which can then be converted to acid chlorides, amides, or other functional groups. The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of nitro, halogen, or alkyl groups. A particularly powerful method for elaborating on this structure is the Suzuki-Miyaura cross-coupling reaction. ajgreenchem.com This palladium-catalyzed reaction allows for the formation of new carbon-carbon bonds, enabling the synthesis of highly substituted, multi-ring aromatic systems from biphenyl precursors. ajgreenchem.com

This synthetic versatility makes this compound and its derivatives valuable precursors for pharmaceutical intermediates. For example, biphenyl carboxylic acid derivatives are known structural motifs in various biologically active compounds. ajgreenchem.com Research has focused on synthesizing libraries of small molecule biphenyl carboxylic acids as potential therapeutic agents. ajgreenchem.com The 3,4'-dicarboxylate provides an asymmetric starting point for creating diverse molecular architectures for screening and development in medicinal chemistry.

This compound in Non-Linear Optics and Advanced Photonics Research

This compound is a molecule of interest in the field of non-linear optics (NLO) and advanced photonics. NLO materials interact with high-intensity light (like that from lasers) to produce new frequencies, and they are foundational to technologies in optical communications, signal processing, and optical data storage. jcsp.org.pk

The NLO properties of organic molecules often arise from delocalized π-electron systems within a non-centrosymmetric structure. The biphenyl core of this compound provides an excellent conjugated π-system. The properties of substituents on the phenyl rings and the torsion angle between the rings are of fundamental importance for the molecule's hyperpolarizability (a measure of its NLO response). plu.mx

The asymmetric 3,4'-substitution pattern is particularly significant. For a molecule to exhibit a strong second-order NLO effect (measured by the first hyperpolarizability, β), it should possess a significant change in dipole moment between its ground and excited states. jcsp.org.pk This is often achieved by creating a "push-pull" system, where an electron-donating group is placed at one end of the conjugated system and an electron-withdrawing group is at the other. The two ester groups (methoxycarbonyl groups) are electron-withdrawing. By selectively modifying one of these groups or adding a strong electron-donating group to one of the rings, the this compound scaffold can be engineered into a potent NLO chromophore. Theoretical and experimental studies on other substituted biphenyls have confirmed that this molecular design strategy can lead to materials with high NLO activity. jcsp.org.pkplu.mx

Future Directions and Emerging Research Avenues for Dimethyl Biphenyl 3,4 Dicarboxylate

Exploration of Unconventional Synthetic Routes and Biocatalytic Approaches to Dimethyl Biphenyl-3,4'-dicarboxylate

The traditional synthesis of the parent biphenyl-3,4'-dicarboxylic acid often involves the liquid-phase oxidation of 3,4'-dimethylbiphenyl (B1265720). osti.gov While effective, future research is trending towards more sustainable and efficient methodologies. Unconventional routes, particularly those leveraging biocatalysis and renewable feedstocks, represent a significant area of exploration.

Research into the synthesis of the related 4,4'-dimethylbiphenyl (B165725) from bio-derived 2-methylfuran (B129897) (MF) has demonstrated the viability of tandem Diels-Alder and dehydration reactions. researchgate.net A similar pathway could be envisioned for the 3,4'-isomer, potentially offering a greener route from biomass. Furthermore, biocatalytic systems, employing engineered enzymes, could provide high selectivity and milder reaction conditions, reducing the environmental impact associated with classical oxidation methods that use heavy metal catalysts.

Modern cross-coupling reactions, which have been reviewed extensively for biphenyl (B1667301) synthesis, also present powerful future options. nih.gov The Suzuki-Miyaura coupling, for instance, could be adapted to controllably link two different functionalized benzene (B151609) rings, offering precise control over the challenging regiochemistry of the 3,4'-substitution pattern. Similarly, Ullmann-type couplings, which have been used to synthesize substituted biphenyl dicarboxylates, could be optimized for this specific isomer. nih.gov

Table 1: Comparison of Potential Synthetic Approaches

| Method | Potential Advantages | Key Research Challenges |

|---|---|---|

| Biocatalysis | High selectivity, mild conditions, reduced waste, use of renewable feedstocks. | Enzyme discovery and engineering, substrate scope limitations, process scale-up. |

| Tandem Diels-Alder/Dehydration | Potential use of bio-derived furans, high atom economy. | Catalyst development, control of regioselectivity, reaction optimization. researchgate.net |

| Advanced Cross-Coupling | High regiochemical control, broad substrate compatibility. nih.gov | Catalyst cost and sensitivity, removal of metal residues, optimization for scale. |

Investigation of Novel Reactivity Patterns and Unexplored Functionalizations of the Biphenyl-3,4'-dicarboxylate Core

The unique electronic and steric environment of the biphenyl-3,4'-dicarboxylate core is ripe for investigation. The two phenyl rings are electronically distinct due to the meta and para positioning of the electron-withdrawing carboxylate groups, which suggests that regioselective functionalization should be possible.

Future research could focus on electrophilic substitution reactions, such as nitration or Friedel-Crafts acylation, to introduce new functional groups onto the biphenyl backbone. nih.gov The directing effects of the existing substituents would likely lead to specific and potentially novel substitution patterns, creating a library of new derivatives.

Furthermore, the ester functionalities serve as versatile handles for modification. Hydrolysis to the corresponding dicarboxylic acid creates a bitopic linker ideal for coordination chemistry. acs.org Amidation, through reaction with various amines, could yield new families of compounds, including derivatives with potential biological activity, analogous to research on other biphenyl mannosides. nih.gov Exploring these transformations can lead to new monomers for polyamides or molecules with tailored hydrogen-bonding capabilities.

Integration of this compound into Multifunctional Hybrid Materials

The most promising future applications for this compound and its diacid derivative lie in advanced materials. The inherent kink in its structure, in contrast to the linear 4,4'-isomer, makes it a fascinating building block for polymers and coordination networks.

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs): Biphenyl-dicarboxylate linkers are widely used in the construction of MOFs. acs.org The 3,4'-dicarboxylate linker is expected to produce frameworks with novel topologies and pore environments compared to those built from linear or more symmetric linkers. nih.govacs.org These materials could have applications in gas storage, separation, and heterogeneous catalysis. acs.org

Liquid Crystalline Polymers (LCPs): Fully aromatic polyesters based on kinked monomers can exhibit liquid crystalline behavior. Research on polymers synthesized from the related biphenyl 3,4'-bibenzoate monomer has shown the formation of high-performance nematic LCPs. researchgate.net Integrating the this compound monomer into polyester (B1180765) or polyamide chains could yield new LCPs with unique thermal and mechanical properties. researchgate.net

Table 2: Potential Material Applications and Key Properties

| Material Class | Integrating Moiety | Potential Properties & Applications | Relevant Findings |

|---|---|---|---|

| MOFs/CPs | Biphenyl-3,4'-dicarboxylic acid | Novel network topologies, tailored pore sizes, catalysis, gas separation. | Isomeric linkers are known to form diverse and functional frameworks. acs.org |

| LCPs | this compound | High thermal stability, anisotropic melt properties, high-strength fibers/films. | A similar kinked monomer, biphenyl 3,4'-bibenzoate, yields a nematic LCP. researchgate.net |

Advanced Spectroscopic Characterization Techniques for In Situ Monitoring of this compound Reactions

A deep understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes and discovering new reactivity. Advanced, in situ spectroscopic techniques allow researchers to observe chemical transformations in real-time, providing insights that are impossible to obtain from endpoint analysis alone. semanticscholar.orgrsc.org

The application of these techniques to reactions involving this compound is a key future direction. For instance, monitoring the hydrothermal synthesis of a MOF using this linker with in situ X-ray powder diffraction (XRPD) could reveal the formation of crystalline intermediates and elucidate the self-assembly mechanism. chemrxiv.org For solution-phase reactions, such as functionalization or polymerization, in situ Raman, FTIR, or NMR spectroscopy can track the concentration of reactants, intermediates, and products, leading to precise kinetic models and mechanistic understanding. semanticscholar.orgrsc.org These methods are essential for moving from laboratory-scale synthesis to robust, scalable production.

Table 3: In Situ Monitoring Techniques and Their Potential Insights

| Technique | Information Gained | Example Application |

|---|---|---|

| In Situ XRPD | Real-time monitoring of crystalline phase formation and transitions. chemrxiv.org | Observing the step-by-step assembly of a MOF from the 3,4'-dicarboxylate linker. |

| In Situ Raman/FTIR | Tracking changes in functional groups and molecular vibrations. rsc.org | Monitoring the progress of esterification or polymerization reactions. |

| In Situ NMR | Detailed structural information on soluble species and reaction kinetics. rsc.org | Elucidating the mechanism of regioselective functionalization in solution. |

| In Situ Mass Spectrometry | Identification of volatile or charged intermediates and products. rsc.org | Detecting transient species during catalytic oxidation or coupling reactions. |

Leveraging Computational Chemistry for Accelerated Discovery of New this compound Applications and Derivatives

Computational chemistry and molecular modeling are indispensable tools for accelerating materials discovery and rational design. By simulating molecular properties and interactions, researchers can predict the behavior of new compounds and materials before undertaking costly and time-consuming laboratory synthesis.

For this compound, computational approaches can be used in several key areas:

Designing Novel MOFs: Density Functional Theory (DFT) can be used to calculate the electronic structure and predict the preferred coordination geometries of the biphenyl-3,4'-dicarboxylate linker with various metal ions. This can guide the synthesis of MOFs with desired pore sizes, shapes, and chemical functionalities.

Predicting Polymer Properties: Molecular dynamics simulations can predict bulk properties of polymers derived from this monomer, such as glass transition temperature, mechanical modulus, and chain packing in the solid state. This allows for the virtual screening of potential high-performance polymers.

Screening for Biological Activity: Inspired by the known biological activities of isomers like dimethyl biphenyl-4,4'-dicarboxylate, molecular docking simulations could be used to screen the 3,4'-dicarboxylate and its virtual derivatives against various protein targets. caymanchem.com This could rapidly identify potential candidates for further experimental investigation.

Table 4: Computational Methods and Their Predictive Power

| Computational Method | Target Application | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | MOF/CP Design | Electronic band structure, linker-metal bond strength, molecular geometry. |

| Molecular Dynamics (MD) | Polymer Science | Glass transition temperature, melt viscosity, conformational analysis. |

| Molecular Docking | Drug Discovery | Binding affinity to protein targets, interaction modes. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for dimethyl biphenyl-3,4'-dicarboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves esterification of biphenyl-3,4'-dicarboxylic acid with methanol under acidic catalysis. Optimization can be achieved via factorial design experiments to test variables such as temperature (80–120°C), catalyst concentration (e.g., H₂SO₄ or p-toluenesulfonic acid), and stoichiometric ratios. For example, fractional factorial designs (2^k-p) can identify critical parameters . Characterization via NMR (e.g., δ 3.85 ppm for methyl ester protons) and HPLC purity analysis (>98%) should guide iterative refinement .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Key signals include biphenyl aromatic protons (δ 7.2–8.1 ppm) and ester methyl groups (δ 3.6–3.9 ppm). Dihedral angles and coupling constants (e.g., J = 8–10 Hz for adjacent protons) confirm spatial arrangement .

- HPLC-MS : Electrospray ionization (ESI+) detects [M+H]⁺ ions (e.g., m/z 299.1 for C₁₆H₁₄O₄). Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities .

- X-ray crystallography : Unit cell parameters (e.g., a = 10.2 Å, b = 12.5 Å) validate molecular packing and hydrogen-bonding networks .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis and purification due to potential irritant vapors (e.g., methanol, acidic catalysts). Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Toxicity data (e.g., LD₅₀ > 2000 mg/kg in rodents) suggest moderate hazard, but material safety sheets (SDS) must be reviewed for specific handling, storage (20–25°C, inert atmosphere), and disposal guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products